7H-Imidazo(1,2-c)pyrrolo(3,2-e)pyrimidine-9-carbonitrile, 8-bromo-7-pentofuranosyl-
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Overview
Description
7H-Imidazo(1,2-c)pyrrolo(3,2-e)pyrimidine-9-carbonitrile, 8-bromo-7-pentofuranosyl- is a complex heterocyclic compound. This compound is notable for its unique structure, which includes an imidazo-pyrrolo-pyrimidine core with a carbonitrile group and a brominated pentofuranosyl moiety. Such compounds are of significant interest in medicinal chemistry due to their potential biological activities and applications in drug development .
Preparation Methods
The synthesis of 7H-Imidazo(1,2-c)pyrrolo(3,2-e)pyrimidine-9-carbonitrile, 8-bromo-7-pentofuranosyl- typically involves multi-step synthetic routes One common method includes the cyclization of appropriate precursors under specific conditionsReaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The bromine atom in the pentofuranosyl moiety can be substituted with other groups using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions
Scientific Research Applications
7H-Imidazo(1,2-c)pyrrolo(3,2-e)pyrimidine-9-carbonitrile, 8-bromo-7-pentofuranosyl- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: The compound can be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to a biological response. The pathways involved can include inhibition of kinase activity, modulation of signal transduction pathways, and interaction with nucleic acids .
Comparison with Similar Compounds
Similar compounds include other imidazo-pyrrolo-pyrimidine derivatives, such as:
- 7H-Imidazo(1,2-c)pyrrolo(3,2-e)pyrimidine-9-carbonitrile without the brominated pentofuranosyl moiety.
- Other brominated imidazo-pyrrolo-pyrimidine derivatives. These compounds share structural similarities but differ in their functional groups, leading to variations in their biological activities and applications. The presence of the brominated pentofuranosyl moiety in 7H-Imidazo(1,2-c)pyrrolo(3,2-e)pyrimidine-9-carbonitrile, 8-bromo-7-pentofuranosyl- makes it unique and potentially more effective in certain applications .
Properties
CAS No. |
76867-10-2 |
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Molecular Formula |
C14H12BrN5O4 |
Molecular Weight |
394.18 g/mol |
IUPAC Name |
11-bromo-10-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3,6,8,10-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene-12-carbonitrile |
InChI |
InChI=1S/C14H12BrN5O4/c15-11-6(3-16)8-12-17-1-2-19(12)5-18-13(8)20(11)14-10(23)9(22)7(4-21)24-14/h1-2,5,7,9-10,14,21-23H,4H2 |
InChI Key |
DZJDCAKSQKLVEF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C=NC3=C(C2=N1)C(=C(N3C4C(C(C(O4)CO)O)O)Br)C#N |
Origin of Product |
United States |
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